3,5-Diamino-2,4,6-triiodobenzoic acid
Overview
Description
3,5-Diamino-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C₇H₅I₃N₂O₂ and a molecular weight of 529.84 g/mol . It is a metabolite of hydrochloric acid and has been used in sample preparation for roentgenographic techniques . This compound is also utilized in the preparation of methylating agents for mass spectrometric analysis .
Mechanism of Action
Target of Action
It is a metabolite of diatrizoate , which is a commonly used water-soluble, iodinated, radiopaque x-ray contrast medium .
Mode of Action
The resulting high level of iodine allows the x-rays to make a “picture” of the area .
Biochemical Pathways
It’s worth noting that its parent compound, diatrizoate, is used in a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .
Result of Action
3,5-Diamino-2,4,6-triiodobenzoic acid is reported to have mutagenic and cytotoxic properties . This suggests that it may cause changes in the DNA of cells and may also have the potential to kill cells.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a metabolite of Diatrizoate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its cytotoxic and mutagenic properties , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid involves the iodination of 3,5-diaminobenzoic acid. The process typically uses sulfuric acid, potassium iodide, and hydrogen peroxide as reactants . The reaction proceeds in a solvent environment to produce a crude product, which is then ammoniated to form an ammonium salt. This salt is subsequently acidified to yield the final product .
Industrial Production Methods
The industrial production method for this compound is designed to be cost-effective and environmentally friendly. It avoids the use of toxic chlorine gas and dangerous reagents like potassium iodate, making the process safer and more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The amino groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine chloride (ICl) for iodination and hydrogen peroxide for oxidation . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of 3,5-diaminobenzoic acid results in the formation of this compound .
Scientific Research Applications
3,5-Diamino-2,4,6-triiodobenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Used in the preparation of polymeric hydrogel-based particles for vascular embolization.
Diatrizoic acid: A contrast agent used in X-ray diagnostics.
Uniqueness
3,5-Diamino-2,4,6-triiodobenzoic acid is unique due to its specific structure and properties. Its ability to act as a metabolite of diatrizoate and its use in various scientific applications make it distinct from other similar compounds .
Properties
IUPAC Name |
3,5-diamino-2,4,6-triiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQCZMZLABPEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67032-28-4 (hydrochloride salt) | |
Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20203596 | |
Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-16-8 | |
Record name | 3,5-Diamino-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5505-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diamino-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-diamino-2,4,6-triiodobenzoic acid contribute to its suitability as an X-ray contrast agent precursor?
A2: The presence of three iodine atoms in the molecule is key. Iodine, being a heavy atom, effectively absorbs X-rays. This property allows compounds containing this compound derivatives to attenuate X-rays passing through the body, creating contrast on radiographic images. [] The presence of amino groups allows for further modifications to enhance solubility and pharmacological properties. []
Q2: What are some specific derivatives of this compound used as X-ray contrast agents, and what are their advantages?
A3: One prominent example is diatrizoic acid (N,N′-diacetyl-3,5-diamino-2,4,6-triiodobenzoic acid). This compound, available as both sodium and methylglucamine salts, demonstrates excellent water solubility and a favorable safety profile. [] Urografin, a mixture of these salts, provides enhanced vascular contrast compared to earlier agents like Diaginol (sodium acetrizoate) and Diodone. []
Q3: Are there any challenges associated with this compound itself that necessitate its derivatization for use in X-ray imaging?
A4: Yes, this compound is known to be relatively unstable. [] This instability makes it unsuitable for direct use as an X-ray contrast agent. By converting it into more stable derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid, its stability and suitability for medical applications are significantly improved. []
Q4: How is the development of new analytical methods contributing to a better understanding of this compound and its derivatives?
A5: Researchers are actively exploring innovative analytical techniques for characterizing this compound and its degradation products. For example, novel ion-selective electrodes have shown promise in selectively detecting both diatrizoate sodium and its potentially toxic degradation product, this compound, with high sensitivity. [] This advancement allows for improved impurity profiling and stability assessments of diatrizoate-based formulations.
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